CID 20982666
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Description
CID 20982666 is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 20982666 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 20982666 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 20982666 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by a series of chemical transformations.
Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2-methoxyphenyl)acetic acid
Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding anion., Step 2: The anion is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of palladium(II) acetate and triphenylphosphine to form the desired product, CID 20982666., Step 3: The product is purified by column chromatography using a suitable solvent system.
properties
IUPAC Name |
4-[[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(15-8)14-7-9-2-4-10(5-3-9)12(18)19/h2-6H,7H2,1H3,(H,18,19)(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWHRXCSKYZUFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 20982666 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.